molecular formula C19H18BrN3O B258343 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide

Cat. No. B258343
M. Wt: 384.3 g/mol
InChI Key: YSGIBWKLOCSCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes and receptors, which can lead to therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide in lab experiments is its potential for drug development. It has been found to exhibit inhibitory activity against certain enzymes and receptors, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity, which can affect the results of lab experiments.

Future Directions

There are several future directions for the study of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide. One potential direction is the development of drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to determine the safety and toxicity of this compound for use in humans.

Synthesis Methods

One of the methods used for the synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide involves the reaction of 4-bromo-1H-pyrazole-1-methanol with N-(2,4-dimethylphenyl)benzamide in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions for a specific period of time to yield the desired product.

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to exhibit inhibitory activity against certain enzymes and receptors, which makes it a potential candidate for drug development.

properties

Product Name

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C19H18BrN3O/c1-13-3-8-18(14(2)9-13)22-19(24)16-6-4-15(5-7-16)11-23-12-17(20)10-21-23/h3-10,12H,11H2,1-2H3,(H,22,24)

InChI Key

YSGIBWKLOCSCKL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C

Origin of Product

United States

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